(R)-3-(3-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
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Overview
Description
®-3-(3-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino acid moiety makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves the protection of the amino group using the Boc group. One common method involves the reaction of ®-3-(3-Aminophenyl)propanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-3-(3-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and nitric acid.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include acids like trifluoroacetic acid for Boc deprotection.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and deprotected amino acids.
Scientific Research Applications
®-3-(3-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Utilized in the study of enzyme-substrate interactions and protein modifications.
Medicine: Serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: Employed in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of ®-3-(3-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves the interaction of its functional groups with various molecular targets. The Boc group provides steric hindrance, protecting the amino group from unwanted reactions. This allows for selective reactions at other sites on the molecule. The amino group can participate in hydrogen bonding and nucleophilic attacks, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(3-Aminophenyl)propanoic acid
- ®-3-(3-Nitrophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- ®-3-(3-Aminophenyl)-2-((benzyloxycarbonyl)amino)propanoic acid
Uniqueness
®-3-(3-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in medicinal chemistry and pharmaceutical research .
Biological Activity
(R)-3-(3-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, commonly referred to by its CAS number 170157-56-9, is a compound of significant interest in biochemical research due to its potential biological activities. This compound belongs to the class of β-amino acids and is characterized by a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its stability and reactivity.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₂₀N₂O₄
- Molecular Weight : 280.32 g/mol
- CAS Number : 170157-56-9
- Purity : Typically available at 95% purity .
The presence of the amino group and the Boc protecting group suggests potential applications in peptide synthesis and as a building block in drug development.
Research indicates that compounds similar to this compound may interact with various biological targets, particularly in the modulation of enzyme activity. The compound's structural features allow it to serve as a substrate or inhibitor for specific enzymes, notably histone deacetylases (HDACs), which are crucial in epigenetic regulation.
Inhibition of Histone Deacetylases (HDACs)
A study highlighted the importance of β-amino acid scaffolds in HDAC inhibition. Although specific data on this compound's activity against HDACs is limited, related compounds have shown varying degrees of inhibition across different HDAC isoforms. For instance:
Compound | HDAC Isoform | IC50 (nM) |
---|---|---|
Azumamide C | HDAC1 | 14 |
Azumamide E | HDAC2 | 67 |
Azumamide A | HDAC6 | >200 |
These results suggest that modifications in the aromatic amino acid structure can significantly impact the inhibitory potency against specific HDAC isoforms .
Potential Therapeutic Applications
The biological activity of this compound positions it as a candidate for therapeutic applications, particularly in cancer treatment where HDAC inhibitors are being explored for their ability to reactivate silenced genes involved in tumor suppression.
Case Study: Synthesis and Evaluation
In a comprehensive study on azumamides, researchers synthesized various analogs of β-amino acids, including those with modifications similar to this compound. The findings emphasized that structural variations could lead to significant differences in biological activity, highlighting the necessity for rigorous evaluation of each derivative:
- Synthesis : Utilizing a Mannich reaction strategy allowed for the efficient production of these compounds.
- Biological Testing : Compounds were screened against a panel of HDAC isoforms, revealing that certain structural features enhanced selectivity and potency.
Future Directions
Further research is warranted to elucidate the precise biological pathways influenced by this compound. Investigating its effects on cellular models may provide insights into its therapeutic potential and mechanisms of action.
Properties
Molecular Formula |
C14H20N2O4 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
(2R)-3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
InChI Key |
IZHOFFXTZQKZCS-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)N)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)N)C(=O)O |
Origin of Product |
United States |
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